2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone
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Overview
Description
2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone is a complex organic compound known for its diverse applications in scientific research, particularly in medicinal chemistry. This compound features a phthalazinone core, which is a bicyclic structure containing nitrogen atoms, and a piperazine ring substituted with a methoxyphenyl group. Its unique structure allows it to interact with various biological targets, making it a valuable molecule in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone typically involves multiple steps:
Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: The next step involves the introduction of the piperazine ring. This can be done by reacting the phthalazinone intermediate with 4-(4-methoxyphenyl)piperazine under suitable conditions, such as heating in the presence of a catalyst.
Final Coupling: The final step is the coupling of the piperazine derivative with an appropriate oxoethyl group, often using reagents like acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxo group can be reduced to hydroxyl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenolic derivatives, while reduction of the oxo group results in hydroxylated compounds.
Scientific Research Applications
2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of drugs targeting various receptors and enzymes.
Biological Studies: Its interactions with biological targets make it useful in studying cellular pathways and mechanisms.
Pharmacology: It serves as a model compound for understanding drug-receptor interactions and pharmacokinetics.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and methoxyphenyl group allow it to bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant with a similar arylpiperazine structure.
Naftopidil: Used in the treatment of benign prostatic hyperplasia, also featuring a piperazine ring.
Urapidil: An antihypertensive agent with a comparable piperazine moiety.
Uniqueness
2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone is unique due to its specific substitution pattern and the presence of the phthalazinone core. This combination provides distinct pharmacological properties and a different spectrum of biological activity compared to other arylpiperazine derivatives.
Properties
Molecular Formula |
C21H22N4O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]phthalazin-1-one |
InChI |
InChI=1S/C21H22N4O3/c1-28-18-8-6-17(7-9-18)23-10-12-24(13-11-23)20(26)15-25-21(27)19-5-3-2-4-16(19)14-22-25/h2-9,14H,10-13,15H2,1H3 |
InChI Key |
NHMJMPBUTBYQEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C=N3 |
Origin of Product |
United States |
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